2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride
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Overview
Description
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H10ClN5 and a molecular weight of 211.65 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride typically involves the reaction of 2-methyl-3-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1H-tetrazol-1-yl)aniline: Similar structure but different substitution pattern.
2-Methyl-5-(1H-tetrazol-1-yl)aniline: Another isomer with the tetrazole ring in a different position.
2-(1H-Tetrazol-1-yl)aniline: Lacks the methyl group, leading to different chemical properties.
Uniqueness
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H10ClN5 |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-methyl-3-(tetrazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H |
InChI Key |
PAMHDNSEHPVNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN=N2)N.Cl |
Origin of Product |
United States |
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